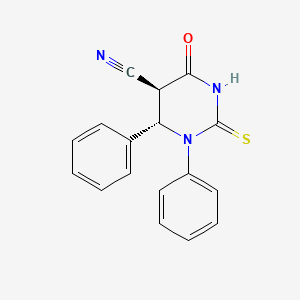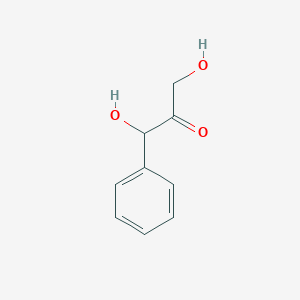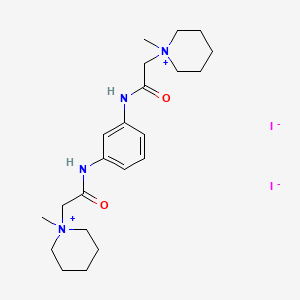![molecular formula C18H24 B14327332 [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene CAS No. 108191-53-3](/img/structure/B14327332.png)
[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene is a complex organic compound featuring a cyclopropene ring, a pentene chain, and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene typically involves multiple steps, starting with the preparation of the cyclopropene ring. One common method involves the reaction of 2,3-diethylcycloprop-2-en-1-one with appropriate reagents to form the cyclopropene ring . This intermediate is then subjected to further reactions to introduce the pentene chain and benzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, controlled temperature, and pressure conditions are employed to achieve efficient production. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or advanced materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene involves its interaction with molecular targets through various pathways. The cyclopropene ring’s strained nature makes it reactive, allowing it to participate in cycloaddition reactions . These reactions can lead to the formation of new chemical bonds and structures, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diethylcycloprop-2-en-1-one: Shares the cyclopropene ring but lacks the pentene and benzene components.
1,4-Dimethylbenzene: Contains a benzene ring with methyl groups but lacks the cyclopropene and pentene components.
Uniqueness
The uniqueness of [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene lies in its combination of a cyclopropene ring, a pentene chain, and a benzene ring. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
108191-53-3 |
|---|---|
Fórmula molecular |
C18H24 |
Peso molecular |
240.4 g/mol |
Nombre IUPAC |
1-(2,3-diethylcycloprop-2-en-1-yl)pent-1-enylbenzene |
InChI |
InChI=1S/C18H24/c1-4-7-13-17(14-11-9-8-10-12-14)18-15(5-2)16(18)6-3/h8-13,18H,4-7H2,1-3H3 |
Clave InChI |
NFKZFGMKPMTDRU-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C(C1C(=C1CC)CC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



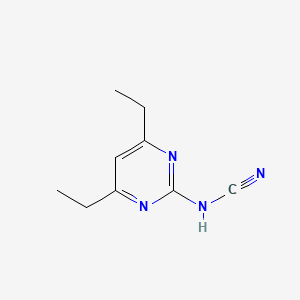
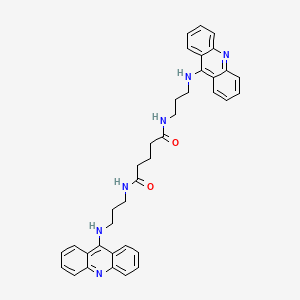
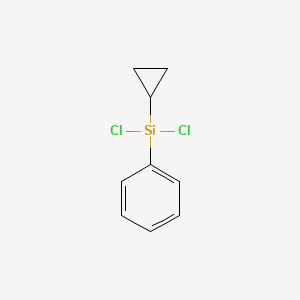
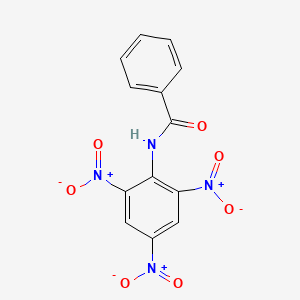
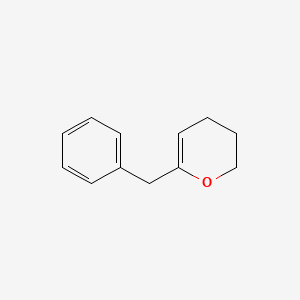
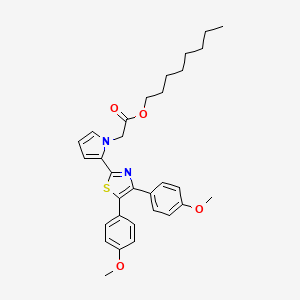
![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
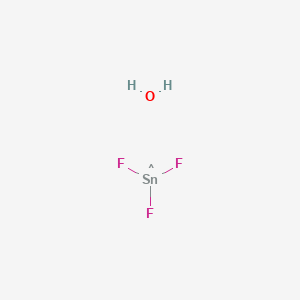
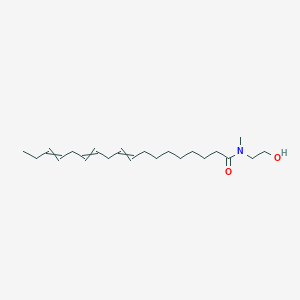
![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
